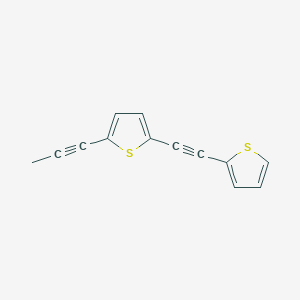
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the functionalization of the thiophene ring. Common methods include:
Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale catalytic processes, ensuring high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative.
化学反应分析
Types of Reactions
Thiophene derivatives can undergo various chemical reactions, including:
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
科学研究应用
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Some thiophene derivatives exhibit biological activity and are studied for their potential as pharmaceuticals.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the production of conductive polymers, organic semiconductors, and dyes.
作用机制
The mechanism of action of thiophene derivatives depends on their specific structure and application. In biological systems, they may interact with enzymes or receptors, affecting cellular pathways. In materials science, their electronic properties are exploited in the design of conductive materials.
相似化合物的比较
Thiophene derivatives can be compared with other heterocyclic compounds like furan and pyrrole:
Furan: Contains an oxygen atom instead of sulfur. Generally less stable than thiophene.
Pyrrole: Contains a nitrogen atom. Often more reactive than thiophene.
Similar Compounds
- 2,5-Dimethylthiophene
- 2-Thiophenecarboxaldehyde
- Thiophene-2-carboxylic acid
属性
CAS 编号 |
36687-69-1 |
|---|---|
分子式 |
C13H8S2 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
2-prop-1-ynyl-5-(2-thiophen-2-ylethynyl)thiophene |
InChI |
InChI=1S/C13H8S2/c1-2-4-12-8-9-13(15-12)7-6-11-5-3-10-14-11/h3,5,8-10H,1H3 |
InChI 键 |
ZGJINZFFSXDNKV-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=CC=C(S1)C#CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


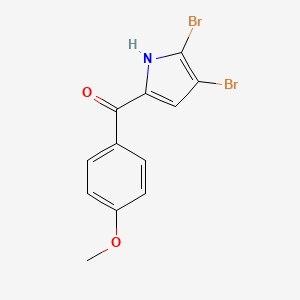
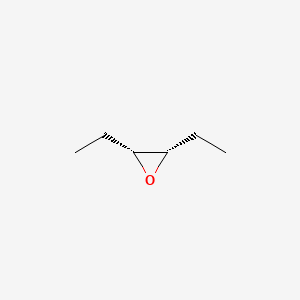
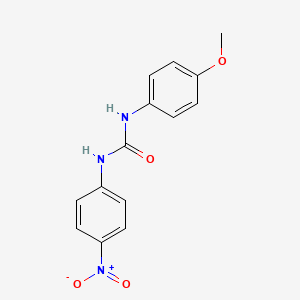
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

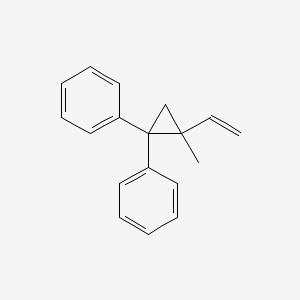
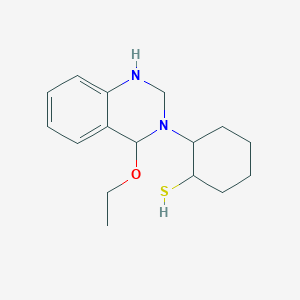
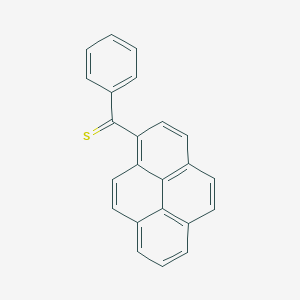
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
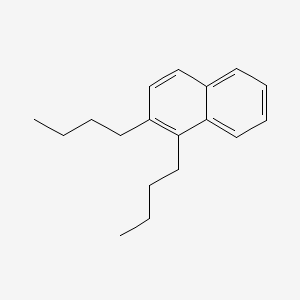

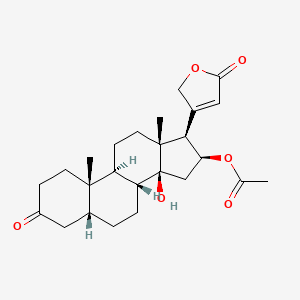

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
